Sulfamethazine
Overview
Description
Sulfamethazine is a sulfonamide antibacterial agent used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections . It is a small molecule with the chemical formula C₁₂H₁₄N₄O₂S and a molecular weight of 278.33 g/mol . This compound works by inhibiting bacterial synthesis of dihydrofolic acid, which is essential for bacterial growth and replication .
Mechanism of Action
Target of Action
Sulfamethazine is a sulfonamide drug that primarily targets the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
This compound inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it disrupts the growth and reproduction of bacteria, ultimately leading to their elimination . It’s important to note that this compound is bacteriostatic in nature .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of folic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor to folic acid . This disruption in the folic acid pathway hampers the production of bacterial nucleotides and DNA .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, this compound hampers the production of bacterial nucleotides and DNA, which are essential for bacterial growth and replication .
Action Environment
This means that it can persist in various environmental compartments for extended periods. The degradation of this compound in the environment occurs through a combination of biodegradation and photolysis . Environmental factors such as light intensity and the presence of certain microorganisms can influence the rate of degradation and, consequently, the environmental persistence of this compound .
Biochemical Analysis
Biochemical Properties
Sulfamethazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme is crucial for the production of folate, an essential cofactor for the synthesis of nucleic acids. By inhibiting this enzyme, this compound effectively halts bacterial growth and replication .
Cellular Effects
This compound’s bacteriostatic nature means it inhibits the growth and multiplication of bacteria but does not kill them outright . Its impact on cell function primarily stems from its interference with the synthesis of nucleic acids, which are vital for cell replication. This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its competition with PABA for binding to dihydropteroate synthetase . By binding to this enzyme, this compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the production of nucleic acids. This inhibition disrupts bacterial DNA synthesis and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows rapid disappearance during the initial phase, followed by a slow disappearance, indicating that it becomes more persistent and less available over time . The degradation of this compound occurs through a combination of biodegradation and photolysis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in cattle and horses, a dosage of 225 mg/kg is administered orally once, followed by 110 mg/kg orally every 24 hours for four doses . Adverse effects at high doses can include anorexia, vomiting, and diarrhea .
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis in bacteria . It interacts with the enzyme dihydropteroate synthetase, preventing the conversion of PABA to dihydrofolic acid, thereby inhibiting the production of folic acid .
Transport and Distribution
The mobility and transport of this compound in the environment depend on its sorption behavior . Accurate determination of its soil-water distribution coefficient (Kd) is crucial for predicting its environmental fate .
Subcellular Localization
Given its mode of action, it is likely to be found in the cytoplasm where it can interact with the bacterial enzyme dihydropteroate synthetase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamethazine is synthesized through a reaction involving aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a higher yield compared to other methods . Another method involves the preparation of this compound trimethoprim suspension, which includes dissolving sulfadiazine in an alkaline aqueous solution and adding citric acid aqueous solution .
Industrial Production Methods: In industrial settings, this compound is often prepared in bulk by controlling the crystallization medium to produce phase-pure cocrystal polymorphs . This method ensures the production of a stable and high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Sulfamethazine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its antibacterial activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include para-aminobenzoic acid (PABA), dihydropteroate synthetase, and other sulfonamide derivatives . The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure optimal yields and product stability.
Major Products Formed: The major products formed from the reactions of this compound include dihydrofolic acid and its derivatives . These products are crucial for the antibacterial activity of this compound, as they inhibit bacterial growth and replication.
Scientific Research Applications
Sulfamethazine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying sulfonamide reactions and mechanisms . In biology, this compound is used to study bacterial resistance and the effects of antibacterial agents on microbial populations . In medicine, it is used to treat various bacterial infections, including bronchitis, prostatitis, and urinary tract infections . In industry, this compound is used in veterinary medicine to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Comparison with Similar Compounds
Sulfamethazine is similar to other sulfonamide drugs, such as sulfadiazine and sulfamerazine . These compounds share a similar mechanism of action and are used to treat various bacterial infections . this compound is unique in its specific structure and spectrum of antimicrobial activity . It is commonly used in veterinary medicine, whereas other sulfonamides may have broader applications in human medicine .
List of Similar Compounds:- Sulfadiazine
- Sulfamerazine
- Sulfamethoxazole
- Sulfasalazine
This compound stands out due to its specific use in veterinary medicine and its effectiveness in treating livestock diseases .
Properties
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Record name | SULFAMETHAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021290 | |
Record name | Sulfamethazine | |
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Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid | |
Record name | SULFAMETHAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sulfamethazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L | |
Record name | SULFAMETHAZINE | |
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Record name | Sulfamethazine | |
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Record name | SULFAMETHAZINE | |
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Record name | Sulfamethazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |
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Density |
1.4655 g/cu cm | |
Record name | SULFAMETHAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |
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Mechanism of Action |
Sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis. THF is required for the synthesis of purines and dTMP and inhibition of its synthesis inhibits bacterial growth. Pyrimethamine and trimethoprim inhibit dihydrofolate reductase, another step in THF synthesis, and therefore act synergistically with the sulfonamides. | |
Record name | Sulfamethazine | |
Source | DrugBank | |
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Color/Form |
Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder | |
CAS No. |
57-68-1 | |
Record name | SULFAMETHAZINE | |
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Record name | Sulfamethazine | |
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Record name | Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)- | |
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Record name | SULFAMETHAZINE | |
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Record name | Sulfamethazine | |
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Melting Point |
387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C | |
Record name | SULFAMETHAZINE | |
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Record name | Sulfamethazine | |
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